R-(-)-Arundic Acid-d3

Bioanalysis LC-MS/MS Isotope Dilution

R-(-)-Arundic Acid-d3 (CAS 1246816-50-1) is the stable, isotopically labeled R-enantiomer of Arundic Acid (ONO-2506), a chiral medium-chain fatty acid that acts as an astrocyte function modulator. The parent compound, (R)-(-)-2-propyloctanoic acid, inhibits astrocytic synthesis of the S100B protein, a key driver of neuroinflammation, and has advanced to Phase II/III clinical evaluation for acute ischemic stroke, Alzheimer's disease, and Parkinson's disease.

Molecular Formula C11H22O2
Molecular Weight 189.313
CAS No. 1246816-50-1
Cat. No. B565625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(-)-Arundic Acid-d3
CAS1246816-50-1
Synonyms(2R)-2-(Propyl-d3)octanoic Acid;  (2R)-2-(Propyl-d3)octanoic Acid;  (R)-(-)-2-(Propyl-d3)octanoic Acid;  Arundic Acid-d3;  Cereact-d3;  ONO 2506-d3;  ONO 2506PO-d3;  Proglia-d3; 
Molecular FormulaC11H22O2
Molecular Weight189.313
Structural Identifiers
SMILESCCCCCCC(CCC)C(=O)O
InChIInChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1/i2D3
InChIKeyYCYMCMYLORLIJX-AHTUJLEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-(-)-Arundic Acid-d3 (CAS 1246816-50-1): Deuterated Astrocyte-Modulating Agent for Quantitative Neuropharmacology


R-(-)-Arundic Acid-d3 (CAS 1246816-50-1) is the stable, isotopically labeled R-enantiomer of Arundic Acid (ONO-2506), a chiral medium-chain fatty acid that acts as an astrocyte function modulator [1]. The parent compound, (R)-(-)-2-propyloctanoic acid, inhibits astrocytic synthesis of the S100B protein, a key driver of neuroinflammation, and has advanced to Phase II/III clinical evaluation for acute ischemic stroke, Alzheimer's disease, and Parkinson's disease [2]. Incorporation of three deuterium atoms at the terminal methyl group of the propyl side chain (C11H19D3O2, MW 189.31) introduces a +3 Da mass shift relative to the unlabeled compound, making this derivative the definitive internal standard for LC-MS/MS bioanalytical methods [3]. The compound maintains the (R) absolute configuration, preserving target engagement identical to that of the parent drug while offering quantitation capability that non-deuterated, racemic, or structurally distinct astrocyte modulators cannot provide.

Isotopic ISTD Deuterated (+3 Da) internal standard for LC-MS/MS bioanalysis workflows
Chiral Control Single (R)-enantiomer supporting stereospecific S100B pathway studies
Reported Context Astrocyte-modulating research tool in neuroinflammation model studies

Why Generic Substitution Fails for R-(-)-Arundic Acid-d3 in Bioanalytical and Pharmacological Workflows


R-(-)-Arundic Acid-d3 cannot be interchanged with the non-deuterated parent (R-(-)-Arundic Acid, CAS 185517-21-9), the S-(+)-enantiomer (CAS 807363-10-6), its deuterated counterpart (S-(+)-Arundic Acid-d3, CAS 1246819-98-6), or non-specific astrocyte modulators such as valproic acid. The non-deuterated compound co-elutes with the analyte in LC-MS/MS multiple reaction monitoring (MRM), producing ion suppression or cross-talk that degrades lower limit of quantification (LLOQ). The S-enantiomer exhibits a distinct pharmacological profile because S100B inhibition is stereospecific to the (R) configuration; switching enantiomers alters target engagement without analytical recourse. Valproic acid and other astrocyte modulators operate through GABAA agonism or HDAC inhibition rather than S100B synthesis blockade, yielding divergent pharmacodynamic readouts that confound translational bridging [1]. Only the (R)-(-) deuterated form with defined isotopic enrichment (≥98 atom % D) and chiral purity satisfies both analytical accuracy and biological fidelity requirements simultaneously.

Non-deuterated parent
Co-elution and cross-talk in LC-MS/MS may degrade LLOQ and quantitative accuracy
S-(+)-enantiomer
Absence of reported S100B inhibition may alter pharmacological endpoint interpretation
Alternative astrocyte modulators
Divergent mechanisms (HDAC, GABA) can produce non-comparable endpoint profiles

Quantitative Evidence Guide: R-(-)-Arundic Acid-d3 vs. Closest Analogs and Alternatives


Mass Spectrometry Internal Standard: R-(-)-Arundic Acid-d3 vs. Non-Deuterated Parent

R-(-)-Arundic Acid-d3 provides a +3.02 Da mass shift relative to the unlabeled parent (MW 186.29 vs. 189.31), enabling chromatographic co-elution with the analyte while maintaining baseline mass resolution in Q1/Q3 selection windows. This eliminates the ion suppression and cross-talk artifacts observed when using the non-deuterated parent as an external standard [1]. In isotope dilution mass spectrometry (IDMS), deuterated internal standards correct for matrix effects, extraction recovery variability, and ionization efficiency fluctuations, yielding accuracy within ±15% (or ±20% at LLOQ) per FDA bioanalytical method validation guidance [2].

Isotopic ISTD vs. Parent
Head-to-head
+3.02 Da mass shift
≥98 atom % D enrichment; eliminates MRM cross-talk vs. unlabeled parent
Supports matrix-effect correction and LLOQ accuracy
Reported accuracy within ±15% (±20% at LLOQ) per bioanalytical validation context
Bioanalysis LC-MS/MS Isotope Dilution

Chiral Specificity in S100B Inhibition: R-(-)-Arundic Acid-d3 vs. S-(+)-Enantiomer

The (R) configuration is essential for S100B synthesis inhibition. The parent R-(-)-Arundic Acid suppresses GFAP and S100B immunoreactivity in activated astrocytes in vivo, whereas the S-(+)-enantiomer has not been shown to possess equivalent potency in peer-reviewed efficacy models [1]. In rats subjected to intracerebral hemorrhage, R-(-)-Arundic Acid at 2 μg/μL (i.c.v.) reduced striatal S100B levels by approximately 40-50% relative to vehicle-treated controls and prevented motor deficits on the Ladder rung walking test (p<0.05 vs. vehicle) [2]. No comparable efficacy data exist for the S-enantiomer at any dose tested, establishing the R-enantiomer as the sole pharmacologically active configuration.

Chiral S100B Inhibition
Cross-study comparable
~40–50% S100B reduction (R-enantiomer)
S-(+)-enantiomer: no reported efficacy in ICH/stroke models
Enantiomer-specific pathway response context
Motor endpoint preservation reported; stereospecific attribution required
Neuroinflammation Astrocyte Biology Stereochemistry

Infarct Volume Reduction: R-(-)-Arundic Acid vs. Vehicle in Permanent MCAO Model

In apolipoprotein E knock-in mice subjected to permanent middle cerebral artery occlusion (pMCAO), administration of R-(-)-Arundic Acid (10 mg/kg/day i.p., started immediately post-occlusion) significantly reduced infarct volumes at Day 5 across all APOE genotypes [1]. In the most severely affected APOE4/4-KI mice, infarct volume decreased from 22 ± 2 mm³ (vehicle) to 12 ± 2 mm³ (arundic acid), a 45% reduction (p<0.001). This infarct-sparing effect correlated with reduced S100B and GFAP burden in the peri-infarct zone. The deuterated R-(-)-Arundic Acid-d3 is structurally identical to the active agent tested in this model and is the required internal standard for quantifying brain tissue concentrations in replication or extension studies.

Infarct Volume pMCAO
Head-to-head
~45% reduction (12 ± 2 vs 22 ± 2 mm³)
APOE4/4-KI mice, 10 mg/kg/day i.p., Day 5 endpoint
Reported model-response endpoint context
Largest reported effect size in APOE4 genetic background model
Ischemic Stroke Cerebral Infarction Neuroprotection

Dopaminergic Neuroprotection in Parkinsonian Model: Quantitative Niche Differentiation

In the MPTP mouse model of Parkinson's disease, R-(-)-Arundic Acid (30 mg/kg i.p., administered 1 min, 6 h, 24 h, 48 h, and 72 h after last MPTP injection) prevented striatal dopamine depletion, maintaining dopamine content at 52% of control levels versus a greater depletion in vehicle-treated MPTP mice (p<0.01) [1]. Notably, delayed treatment starting 3 days post-MPTP failed to rescue dopamine levels, defining a critical therapeutic time window that is mechanistically linked to the temporal profile of astrocytic S100B upregulation. The deuterated standard R-(-)-Arundic Acid-d3 is essential for accurate tissue pharmacokinetics to relate exposure timing to this narrow efficacy window.

Striatal Dopamine MPTP
Head-to-head
52% of control dopamine content
30 mg/kg i.p. arundic acid; effect lost if treatment delayed >72 h
Time-dependent model-response endpoint context
Strict exposure window; PK profiling required for interpretation
Parkinson's Disease MPTP Model Dopamine

Optimal Application Scenarios for R-(-)-Arundic Acid-d3 in Pharmaceutical R&D


Bioanalytical LC-MS/MS Method Development and Validation for Arundic Acid Pharmacokinetics

Use R-(-)-Arundic Acid-d3 as the isotopically labeled internal standard for quantitative determination of arundic acid in plasma, brain homogenate, and cerebrospinal fluid. The +3 Da mass shift permits MRM transition selection free from cross-talk while co-eluting with the analyte to compensate for matrix effects. This is the minimum requirement for bioanalytical method validation under FDA/EMA guidance for any study intended to support IND-enabling pharmacokinetics or clinical bridging [1].

Preclinical Neuroprotection Efficacy Studies in Ischemic Stroke and Intracerebral Hemorrhage Models

Employ the non-deuterated R-(-)-Arundic Acid as the active test agent and R-(-)-Arundic Acid-d3 exclusively for bioanalytical quantification. The parent compound has demonstrated 45% infarct volume reduction in APOE4/4-KI pMCAO mice (p<0.001) [2] and significant motor function preservation in rat ICH [3]. The deuterated internal standard is indispensable for confirming brain exposure at the 10 mg/kg/day (i.p.) or 2 μg/μL (i.c.v.) effective dose levels.

Parkinson's Disease Research Requiring Dopaminergic Neuron Protection with Tight Temporal Dosing Windows

In MPTP mouse studies, R-(-)-Arundic Acid preserves striatal dopamine content only when administered within the first 72 hours of the neurotoxic insult [4]. R-(-)-Arundic Acid-d3 enables precise pharmacokinetic profiling to establish exposure-response relationships within this narrow therapeutic window, which is critical for translational dose selection and trial design in Parkinson's disease.

Chiral Purity and Enantiomeric Integrity Verification in Pharmaceutical Development

R-(-)-Arundic Acid-d3 serves as a chirally pure reference standard for developing enantioselective HPLC or SFC methods to verify the absence of the inactive S-(+)-enantiomer in drug substance and drug product batches. Given that only the (R) configuration inhibits S100B synthesis [3], enantiomeric impurity above 1% could confound pharmacological readouts and regulatory quality specifications.

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of arundic acid
Isotopic ISTD with +3 Da mass shift for co-elution and matrix correction
Matrix-effect correction, method accuracy/precision review
Ischemic stroke / ICH model research
Deuterated ISTD for pharmacokinetic support; non-deuterated parent as test agent
Infarct volume and motor endpoint model-response review
Dopaminergic neuroprotection MPTP studies
ISTD-enabled pharmacokinetic profiling within time-sensitive dosing design
Exposure-response interpretation under strict temporal conditions
Enantiomeric purity control in drug substance
Chirally pure (R)-enantiomer reference standard
Enantioselective method development; S-(+)-impurity limit review
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